molecular formula C11H17BO3 B8208845 (2,6-Dimethyl-4-propoxyphenyl)boronic acid

(2,6-Dimethyl-4-propoxyphenyl)boronic acid

Cat. No.: B8208845
M. Wt: 208.06 g/mol
InChI Key: SCZCNEMJDMJEEN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Dimethyl-4-propoxyphenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of the corresponding aryl halide using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

Industrial production of this compound often involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethyl-4-propoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This reaction is facilitated by a palladium catalyst and a base, typically under mild conditions.

Common Reagents and Conditions

    Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), boron reagent (e.g., bis(pinacolato)diboron)

    Conditions: Mild temperatures (e.g., 50-80°C), inert atmosphere (e.g., nitrogen or argon)

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

(2,6-Dimethyl-4-propoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biochemical pathways. This article focuses on the biological activity of this compound, highlighting its antiproliferative effects, mechanisms of action, and relevant case studies.

Antiproliferative Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit significant antiproliferative properties against various cancer cell lines. The compound's efficacy was assessed through in vitro experiments on cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer).

Table 1: Antiproliferative Activity of this compound

Cell LineGI50 Value (µM)Mechanism of Action
K5625.7Induction of apoptosis via PARP-1 cleavage and caspase activation
MV4-113.9Inhibition of cell cycle progression
MCF-77.9Modulation of microtubule dynamics

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound was found to induce apoptosis through mechanisms such as poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activation of caspase-9, which are critical components of the apoptotic pathway .

The biological activity of this compound is attributed to its interaction with cellular targets involved in proliferation and survival signaling pathways. Key mechanisms include:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to cell death in cancer cells. This was evidenced by increased levels of cleaved PARP and caspase-9 following treatment with the compound.
  • Cell Cycle Arrest : The compound disrupts normal cell cycle progression, particularly in the G1/S transition phase, contributing to its antiproliferative effects .
  • Microtubule Dynamics : It has been suggested that boronic acids can alter microtubule dynamics, which is crucial for mitosis and cellular integrity .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • K562 Leukemic Cells : In a study involving K562 cells treated with 10 µM concentrations of the compound for varying durations (24, 48, and 72 hours), significant apoptosis was observed after 48 hours. Immunoblotting confirmed increased PARP cleavage and caspase activation .
  • MCF-7 Breast Cancer Cells : The compound demonstrated a dose-dependent inhibition of MCF-7 cell proliferation. Flow cytometry analyses revealed an increase in sub-G1 phase cells indicative of apoptosis following treatment .
  • MV4-11 Acute Myeloid Leukemia Cells : Treatment with this compound resulted in marked cell death and reduced viability in MV4-11 cells, correlating with alterations in cell cycle regulatory proteins .

Properties

IUPAC Name

(2,6-dimethyl-4-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7,13-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZCNEMJDMJEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)OCCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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